Synthesis and characterization of 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate
Synthesis and characterization of 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate
An In-Depth Technical Guide to the Synthesis and Characterization of 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate
Authored by: A Senior Application Scientist
Introduction
2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate is a highly functionalized aromatic compound featuring both a dichlorinated benzene ring and a pentafluorinated phenyl ring linked by a sulfonate ester bridge. This unique combination of electron-withdrawing groups suggests its potential utility in a range of chemical applications, including as a reactive intermediate in cross-coupling reactions, as a protecting group, or as a building block for complex agrochemicals and pharmaceuticals. The pentafluorophenyl group is a well-known leaving group, and its presence in this molecule could facilitate nucleophilic substitution reactions. This guide provides a comprehensive overview of a robust synthetic route to this compound and a detailed analysis of its characterization.
Synthesis Methodology
The synthesis of 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate is most directly achieved through the esterification of 2,3-dichlorobenzenesulfonyl chloride with pentafluorophenol. This reaction proceeds via a nucleophilic attack of the pentafluorophenoxide ion on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The use of a non-nucleophilic base is crucial to deprotonate the pentafluorophenol without competing in the reaction.
Core Reaction Scheme
Caption: Synthesis of the target compound.
Experimental Protocol
Materials and Equipment:
-
2,3-Dichlorobenzenesulfonyl chloride (1.0 eq)
-
Pentafluorophenol (1.05 eq)
-
Triethylamine (1.1 eq), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a septum
-
Syringes
-
Ice bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, etc.)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dichlorobenzenesulfonyl chloride and anhydrous dichloromethane. Begin stirring the solution.
-
Addition of Pentafluorophenol: In a separate flask, dissolve pentafluorophenol in anhydrous dichloromethane.
-
Cooling: Cool the solution of 2,3-dichlorobenzenesulfonyl chloride to 0 °C using an ice bath.
-
Base Addition: Slowly add triethylamine to the cooled solution of the sulfonyl chloride.
-
Addition of Nucleophile: Add the pentafluorophenol solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution in vacuo using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Isolation and Drying: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Dry the resulting solid in a vacuum oven to obtain 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate as a white solid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Characterization of the Final Product
The identity and purity of the synthesized 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate were confirmed by a suite of analytical techniques.
Physical Properties
| Property | Value |
| CAS Number | 885949-54-2 |
| Molecular Formula | C₁₂H₃Cl₂F₅O₃S |
| Molecular Weight | 393.12 g/mol |
| Appearance | White Solid |
| Melting Point | 117-119 °C |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the 2,3-dichlorobenzenesulfonate ring.
-
Expected Chemical Shifts (in CDCl₃):
-
A doublet of doublets around δ 7.8-8.0 ppm (1H) corresponding to the proton at the 6-position, coupled to the protons at the 4 and 5-positions.
-
A triplet around δ 7.5-7.7 ppm (1H) for the proton at the 5-position, coupled to the protons at the 4 and 6-positions.
-
A doublet of doublets around δ 7.3-7.5 ppm (1H) for the proton at the 4-position, coupled to the protons at the 5 and 6-positions.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be more complex due to the presence of two aromatic rings and C-F coupling.
-
Expected Chemical Shifts (in CDCl₃):
-
Signals for the dichlorinated benzene ring are expected in the range of δ 125-140 ppm .
-
The carbons of the pentafluorophenyl ring will appear as complex multiplets due to C-F coupling, typically in the range of δ 135-150 ppm .
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is a crucial technique for characterizing the pentafluorophenyl group. The spectrum is expected to show three distinct signals corresponding to the ortho, meta, and para fluorine atoms.
-
Expected Chemical Shifts (referenced to CFCl₃):
-
A multiplet around δ -145 to -155 ppm (2F) for the ortho-fluorines.
-
A triplet around δ -155 to -165 ppm (1F) for the para-fluorine.
-
A multiplet around δ -160 to -170 ppm (2F) for the meta-fluorines.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the sulfonate group and the aromatic rings.
-
Expected Absorption Bands (cm⁻¹):
-
1380-1410 cm⁻¹: Asymmetric S=O stretching of the sulfonate group.
-
1180-1210 cm⁻¹: Symmetric S=O stretching of the sulfonate group.
-
1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic rings.
-
1000-1100 cm⁻¹: C-F stretching vibrations.
-
700-800 cm⁻¹: C-Cl stretching vibrations.
-
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
-
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z 392 (corresponding to the most abundant isotopes ³⁵Cl), with characteristic isotopic peaks for the two chlorine atoms at m/z 394 and 396.
-
Loss of SO₂: A fragment corresponding to the loss of sulfur dioxide (SO₂) from the molecular ion.
-
Pentafluorophenoxy radical cation: A peak at m/z 183 .
-
2,3-Dichlorobenzenesulfonyl cation: A peak at m/z 209 .
-
Further fragmentation of the aromatic rings.
-
Potential Applications
While specific applications for this molecule are not extensively documented, its structure suggests several potential uses in research and development:
-
Intermediate in Organic Synthesis: The pentafluorophenyl sulfonate group can act as a good leaving group in nucleophilic aromatic substitution reactions.
-
Cross-Coupling Reactions: This compound could potentially be used as a substrate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings.
-
Protecting Group Chemistry: The sulfonate ester could serve as a protecting group for the phenolic hydroxyl group of pentafluorophenol.
-
Materials Science: The high degree of halogenation may impart interesting properties for applications in materials science, such as in the development of flame retardants or functional polymers.
-
Agrochemical and Pharmaceutical Research: The dichlorobenzene and pentafluorophenyl motifs are present in various bioactive molecules, making this compound a potential scaffold for the synthesis of new drug candidates or pesticides.
Conclusion
This technical guide has outlined a detailed and practical approach to the synthesis of 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate. The provided protocol, along with the predicted characterization data, offers a solid foundation for researchers and scientists working with this and related compounds. The unique structural features of this molecule make it a promising candidate for further exploration in various fields of chemistry.
References
-
PubChem. 2,5-Dichlorobenzenesulfonic acid. [Link]
-
PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
- Google Patents. Pentafluorobenzenesulfonamides and analogs.
-
Trends in Organic Chemistry. Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. [Link]
-
PubMed. Chloro- And Dichloro-methylsulfonyl Nitrenes: Spectroscopic Characterization, Photoisomerization, and Thermal Decomposition. [Link]
-
SlideShare. Ion fragmentation of small molecules in mass spectrometry. [Link]
- Google Patents. Improved process for the preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid or its pharmaceutically acceptable salts and polymorphs thereof.
-
MIT Open Access Articles. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
ACS Publications. Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. [Link]
-
Google Patents. United States Patent (19) 11 Patent Number. [Link]
-
UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]
- Google Patents. Process for the preparation of 1-(3,5-dichlorophenyl)
-
PubMed. 19F NMR chemical shifts. 1. Aliphatic fluorides. [Link]
-
Google Patents. United States Patent (10) Patent No.: US 7.498,468 B2. [Link]
-
YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]
-
YouTube. Mass Spectrometry Fragmentation Part 1. [Link]
-
ResearchGate. 19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes. [Link]
-
MDPI. Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. [Link]
-
PubChem. 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride. [Link]
